2-[(4-Bromobenzyl)thio]ethanol

Catalog No.
S3557344
CAS No.
518316-24-0
M.F
C9H11BrOS
M. Wt
247.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-Bromobenzyl)thio]ethanol

CAS Number

518316-24-0

Product Name

2-[(4-Bromobenzyl)thio]ethanol

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]ethanol

Molecular Formula

C9H11BrOS

Molecular Weight

247.15 g/mol

InChI

InChI=1S/C9H11BrOS/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,11H,5-7H2

InChI Key

SDIQKFMFLRFZFU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CSCCO)Br

Canonical SMILES

C1=CC(=CC=C1CSCCO)Br

2-[(4-Bromobenzyl)thio]ethanol is an organic compound with the molecular formula C₉H₁₁BrOS. It features a thioether functional group, which contributes to its chemical reactivity and potential biological activity. The compound consists of a bromobenzyl moiety attached to a thioether connected to an ethanol unit, making it unique in its structural characteristics. This compound is of interest in various fields, including medicinal chemistry and materials science.

Due to its functional groups:

  • Nucleophilic Substitution: The thioether group can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  • Oxidation: The thioether can be oxidized to sulfoxides or sulfones under appropriate conditions.
  • Reduction: The bromine atom can be reduced to form a corresponding bromoalkane or even further to an alcohol.

These reactions highlight the compound's versatility in synthetic applications.

The synthesis of 2-[(4-Bromobenzyl)thio]ethanol typically involves the reaction of 4-bromobenzyl bromide with thioethanol in the presence of a base such as potassium carbonate. A detailed synthesis method includes:

  • Mixing 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol with 4-bromobenzyl bromide and potassium carbonate in N,N-dimethylformamide.
  • Stirring the mixture at room temperature for several hours.
  • Adding water to precipitate the product.
  • Isolating and purifying the compound through crystallization from appropriate solvents .

2-[(4-Bromobenzyl)thio]ethanol has potential applications in:

  • Pharmaceuticals: Its structural features may contribute to drug development, particularly in creating compounds with enhanced biological activities.
  • Materials Science: As a thioether, it could be utilized in synthesizing polymers or as a precursor for more complex organic materials.

Several compounds share structural similarities with 2-[(4-Bromobenzyl)thio]ethanol, including:

Compound NameStructure FeaturesUnique Aspects
2-[(4-Chlorobenzyl)thio]ethanolChlorine instead of brominePotentially different reactivity due to chlorine's electronegativity.
2-[(4-Iodobenzyl)thio]ethanolIodine instead of bromineIncreased lipophilicity and potential for different biological activity.
2-[(Phenyl)thio]ethanolNo halogen substituentLacks halogen effects; focuses on thioether properties.

These comparisons highlight the unique reactivity and potential applications of 2-[(4-Bromobenzyl)thio]ethanol within this class of compounds.

XLogP3

2.4

Wikipedia

2-{[(4-Bromophenyl)methyl]sulfanyl}ethan-1-ol

Dates

Last modified: 07-26-2023

Explore Compound Types